molecular formula C13H11NO3S B14035070 2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid

2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B14035070
M. Wt: 261.30 g/mol
InChI Key: SBDMAHNPSTVDRU-UHFFFAOYSA-N
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Description

2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a phenylsulfanyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylsulfanyl-substituted acetoacetic ester with an appropriate amine, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.

    5-Phenylsulfanyl-1,2-dihydropyridine-3-carboxylic acid: Lacks the oxo group, which can affect its reactivity and applications.

Uniqueness

2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid is unique due to the presence of both the oxo and phenylsulfanyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

methyl 2-oxo-5-phenylsulfanyl-1H-pyridine-3-carboxylate

InChI

InChI=1S/C13H11NO3S/c1-17-13(16)11-7-10(8-14-12(11)15)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)

InChI Key

SBDMAHNPSTVDRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)SC2=CC=CC=C2

Origin of Product

United States

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